PFM01

描述

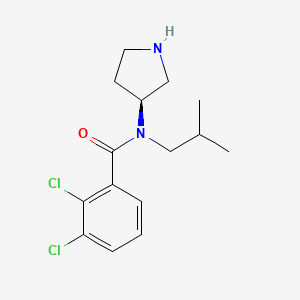

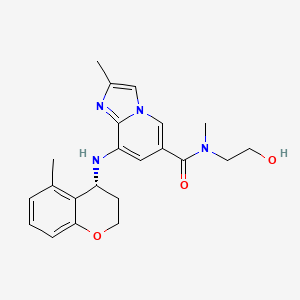

PFM01 is a compound known for its role as an inhibitor of MRE11 endonuclease. It is a derivative of Mirin, specifically N-alkylated, and is used to regulate double-strand break repair by nonhomologous end-joining versus homologous recombination . This compound has significant implications in the field of DNA repair and is utilized primarily in scientific research.

科学研究应用

PFM01 广泛用于科学研究,特别是在化学、生物学和医学领域。其主要应用是研究 DNA 修复机制。this compound 抑制 MRE11 核酸内切酶,该酶在修复 DNA 中的双链断裂中起着至关重要的作用。 这使得它成为研究非同源末端连接和同源重组途径的宝贵工具 。

在生物学和医学中,this compound 用于了解 DNA 修复缺陷背后的分子机制,这些缺陷通常与癌症和其他遗传疾病有关。 通过抑制 MRE11,研究人员可以研究 DNA 修复受损的影响,并开发潜在的治疗策略 。

作用机制

PFM01 通过选择性抑制 MRE11 的核酸内切酶活性发挥作用。这种抑制会破坏双链断裂修复过程,特别影响非同源末端连接和同源重组之间的选择。 This compound 靶向 MRE11 位于二聚体界面附近的一个位点,与 Mirin 和 PFM39 所占用的位点不同,从而可以选择性地抑制核酸内切酶活性而不影响核酸外切酶活性 。

生化分析

Biochemical Properties

PFM01 interacts with the Mre11 protein, a key player in the process of DNA repair . The compound inhibits the endonuclease activity of Mre11, thereby influencing the biochemical reactions involved in DNA repair .

Cellular Effects

This compound has been observed to influence various cellular processes. It decreases the number of chromosomal breaks in 1BR3 fibroblasts induced by knockdown of BRCA2 . Furthermore, this compound reduces homologous recombination-mediated DNA repair in DR-GFP U2OS cells and enhances DNA repair mediated by non-homologous end-joining (NHEJ) in H1299 dA3 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Mre11 protein and inhibiting its endonuclease activity . This interaction disrupts the normal process of DNA repair, leading to changes in the cellular function .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on DNA repair processes .

Metabolic Pathways

Given its interaction with the Mre11 protein, it is likely that it plays a role in the metabolic processes related to DNA repair .

Transport and Distribution

Given its role in DNA repair, it is likely that it is transported to the nucleus where DNA repair processes occur .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with the Mre11 protein, which is involved in DNA repair

准备方法

PFM01 是通过一系列化学反应从 Mirin 开始合成的。合成路线包括对 Mirin 进行 N-烷基化以生成 this compound。 反应条件通常包括使用二甲基亚砜 (DMSO) 和乙醇等溶剂,该化合物在特定浓度下可溶于这些溶剂 。工业生产方法遵循类似的合成路线,但已扩展规模以满足研究目的的需求。

化学反应分析

PFM01 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,尽管详细的氧化途径尚未被广泛记录。

取代: this compound 可以进行取代反应,特别是涉及其官能团。

相似化合物的比较

PFM01 与其他类似化合物如 Mirin 和 PFM39 相比较。虽然所有三种化合物都抑制 MRE11,但 this compound 在选择性抑制核酸内切酶活性方面是独一无二的。 Mirin 和 PFM39 抑制核酸内切酶和核酸外切酶活性,而 this compound 特定靶向核酸内切酶功能,使其成为研究 DNA 修复机制的更精确工具 。

类似化合物

- Mirin

- PFM39

属性

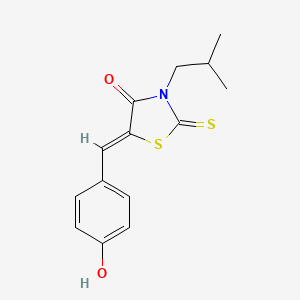

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

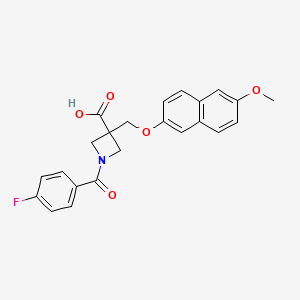

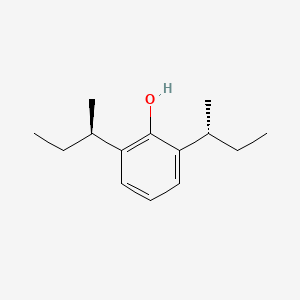

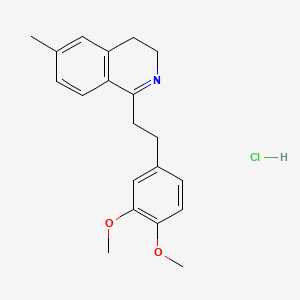

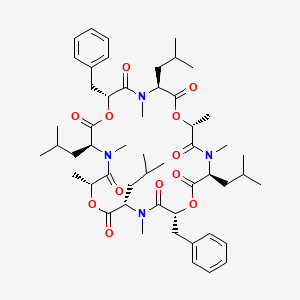

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide](/img/structure/B1679673.png)

![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)